molecular formula C21H23NO5 B1665238 Allocryptopine CAS No. 485-91-6

Allocryptopine

Cat. No.: B1665238
CAS No.: 485-91-6
M. Wt: 369.4 g/mol
InChI Key: HYBRYAPKQCZIAE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Allocryptopine is an isoquinoline alkaloid that has been found to interact with several targets. It has been shown to inhibit human acetylcholinesterase and butyrylcholinesterase . It also blocks the hERG current in HEK293 cells . Furthermore, it has been found to interact with the CX3CL1–CX3CR1 axis, GNB5, AKT, and NF-κB .

Mode of Action

This compound’s interaction with its targets leads to various changes in cellular processes. For instance, it downregulates upstream chemokine CX3CL1 and GNB5 content, which reduces the phosphorylation of AKT and NF-κB . This, in turn, decreases the degree of apoptosis, thereby improving the inflammatory response in the colon .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to influence the chemokine signaling pathway and apoptosis in the Kyoto Encyclopedia of Genes and Genomes (KEGG) . It also inhibits the CX3CL1/GNB5/AKT2/NF-κB/apoptosis pathway .

Pharmacokinetics

It’s known that this compound is widely present in medicinal herbs , suggesting that it may be well-absorbed and distributed in the body. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The interaction of this compound with its targets and its influence on various biochemical pathways lead to several molecular and cellular effects. For instance, it has been shown to have potential anti-arrhythmic actions in various animal models . It also improves the inflammatory response in the colon by reducing the degree of apoptosis .

Preparation Methods

Allocryptopine can be isolated from plant sources or synthesized chemically. The isolation process typically involves acidic water extraction from this compound-rich plants . The synthetic route involves the use of L-tyrosine via the (S)-reticulin pathway, which is common in the biosynthesis of isoquinoline alkaloids . Industrial production methods focus on optimizing yield and purity through advanced extraction and purification techniques.

Chemical Reactions Analysis

Allocryptopine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.

    Complex Formation: This compound forms stable complexes with proteins such as human serum albumin and α-1-acid glycoprotein.

Scientific Research Applications

Allocryptopine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Allocryptopine is structurally similar to protopine, another isoquinoline alkaloid. Both compounds share a benzylisoquinoline core but differ in their functional groups. This compound has an additional methoxy group on the aromatic ring, which contributes to its unique pharmacological properties . Other similar compounds include cryptopine and α-fagarine, which also belong to the isoquinoline alkaloid family .

This compound’s unique combination of pharmacological activities and its structural features make it a valuable compound for various scientific and medical applications.

Properties

IUPAC Name

7,8-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(23)8-13-4-5-18(24-2)21(25-3)16(13)11-22/h4-5,9-10H,6-8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBRYAPKQCZIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871677
Record name Allocryptopine
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Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24240-04-8, 485-91-6, 48216-02-0
Record name β-Allocryptopine
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Record name 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of allocryptopine?

A1: this compound has the molecular formula C21H23NO5 and a molecular weight of 369.4 g/mol. [, , , ]

Q2: What are the key spectroscopic data points for identifying this compound?

A2: this compound can be identified using IR, NMR, and MS spectroscopic methods. [, , , , ] Crystallographic studies have also been conducted to understand its molecular geometry. [, ]

Q3: How does this compound exert its antiarrhythmic effects?

A3: this compound demonstrates antiarrhythmic effects by:

  • Inhibiting the transient outward potassium current (Ito): This effect reduces the likelihood of early afterdepolarizations and subsequent arrhythmias. [, , , ]
  • Modulating the slow delayed rectifier potassium current (IKs): This contributes to the regulation of cardiac repolarization and reduces the risk of arrhythmias. []
  • Reducing late sodium current (INa,Late): By affecting the inactivation of the sodium channel, ALL helps normalize this current, which is often elevated in conditions like hypertension, contributing to arrhythmia. []

Q4: How does this compound impact hepatic fibrosis?

A4: Studies in animal models suggest ALL might have a protective effect against hepatic fibrosis:

  • Anti-injury effects on hepatocytes: It may protect liver cells from damage, thus preventing fibrosis. []
  • Improving liver function: It has been shown to ameliorate liver enzyme levels, indicating improved liver function. []
  • Inhibiting fibrosis progression: Studies show a reduction in fibrosis markers like collagen and hydroxyproline. []

Q5: What is the role of this compound in combating oral squamous cell carcinoma (OSCC)?

A5: this compound shows promising anticancer activity in OSCC by:

  • Suppressing cell proliferation: It reduces the viability and growth rate of OSCC cells. []
  • Inhibiting epithelial-mesenchymal transition (EMT): It helps maintain the epithelial characteristics of OSCC cells, hindering their transition to a more invasive mesenchymal phenotype. []
  • Modulating the Hedgehog signaling pathway: It disrupts this pathway, which plays a crucial role in cancer development and progression. []
  • Influencing m6A RNA methylation: ALL affects the methylation of specific genes, such as PTCH1, involved in the Hedgehog pathway, thus impacting cancer cell behavior. []

Q6: How does this compound interact with DNA?

A6: this compound demonstrates DNA intercalating properties, increasing DNA stability as evidenced by an increased melting temperature (Tm). [] Additionally, it shows selective binding affinity towards different G-quadruplex DNA structures, particularly those formed in the human telomere, suggesting a potential role in targeting these structures for anti-cancer therapies. []

Q7: How does this compound contribute to anti-inflammatory effects?

A7: this compound displays anti-inflammatory properties by:

  • Targeting the CX3CL1–CX3CR1 axis: This signaling pathway plays a crucial role in inflammatory responses. []
  • Modulating GNB5/AKT/NF-κB signaling: By impacting this pathway, ALL can regulate inflammatory responses and cell survival. []
  • Influencing apoptosis: It modulates programmed cell death, which plays a role in resolving inflammation. []

Q8: What are the primary metabolic pathways of this compound?

A8: Studies using rat liver S9 fractions have identified several metabolic pathways for ALL:

  • Demethylenation of the 2,3-methylenedioxy group: This reaction involves the removal of a methylene group from the molecule. []
  • Demethylation of methoxyl groups: Specifically, demethylation occurs at the 9,10-vicinal methoxyl groups. []
  • Cleavage of the methylenedioxy group: This reaction breaks down the methylenedioxy ring structure. []
  • Hydroxylation: Addition of hydroxyl groups to the molecule has been observed. []

Q9: How does this compound interact with plasma proteins?

A9: this compound binds to human serum albumin (HSA) and α-1-acid glycoprotein (AAG). This binding appears to be spontaneous and stable. []

Q10: What is currently known about the toxicology and safety profile of this compound?

A10: While ALL shows promising biological activities, more research is needed to understand its full toxicological profile, particularly long-term effects. [, ]

Q11: How can this compound be used as a potential alternative to antibiotics?

A11: Studies indicate that dietary supplementation of Macleaya cordata extract (containing ALL and Protopine) can improve growth performance and liver health in broiler chickens. This suggests potential as an alternative to antibiotics in animal feed. []

Q12: What are the challenges and opportunities in developing this compound as a therapeutic?

A12: Further research is necessary to:

    Q13: What analytical techniques are used to study this compound?

    A13: Common techniques include:

    • High-performance liquid chromatography (HPLC): Often coupled with mass spectrometry (MS), this method is used for separation, identification, and quantification of ALL and its metabolites. [, , , ]
    • Gas chromatography-mass spectrometry (GC-MS): This technique is utilized for identifying and quantifying this compound in plant extracts. []
    • Spectroscopic methods: IR, NMR, and MS are routinely employed for structural characterization and identification. [, , , , ]
    • Microdilution assay: Used to determine the minimum inhibitory concentration (MIC) of this compound against microorganisms. []
    • Molecular docking: This computational approach helps to predict the binding affinity and interactions of this compound with target proteins. [, ]

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